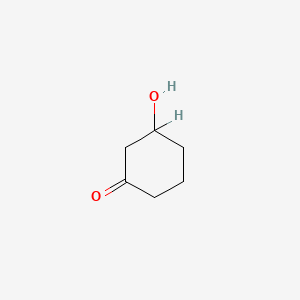

3-Hydroxycyclohexanone

Description

Properties

IUPAC Name |

3-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEVQGUWCLBRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331457 | |

| Record name | 3-Hydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-19-8 | |

| Record name | 3-Hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxycyclohexanone: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclohexanone is a bifunctional organic molecule featuring a ketone and a hydroxyl group on a cyclohexane (B81311) ring. This unique structure imparts a range of chemical properties that make it a valuable intermediate in organic synthesis and a molecule of interest in biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. The information is curated to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this versatile compound.

Chemical Structure and Identification

This compound possesses a six-membered aliphatic ring with a carbonyl group at position 1 and a hydroxyl group at position 3. The presence of a chiral center at the C3 position means that it can exist as two enantiomers, (R)-3-hydroxycyclohexanone and (S)-3-hydroxycyclohexanone.

| Identifier | Value |

| IUPAC Name | 3-hydroxycyclohexan-1-one[1] |

| CAS Number | 823-19-8[2][3][4] |

| Molecular Formula | C₆H₁₀O₂[2][3][4] |

| Molecular Weight | 114.14 g/mol [1][2] |

| Canonical SMILES | C1CC(CC(=O)C1)O[1][2] |

| InChI Key | TWEVQGUWCLBRMJ-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or solid[3] | [3] |

| Boiling Point | 95 °C at 1 Torr[4] | [4] |

| Density (Predicted) | 1.142 ± 0.06 g/cm³[4] | [4] |

| Solubility | Soluble in chloroform (B151607) (sparingly) and methanol (B129727) (slightly)[4][5] | [4][5] |

| pKa (Predicted) | 14.34 ± 0.20 | [4] |

| XLogP3 | -0.2[1] | [1] |

| Hydrogen Bond Donor Count | 1[1] | [1] |

| Hydrogen Bond Acceptor Count | 2[1] | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions[6] | [6] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, stereoselectivity, and environmental considerations. Key methods include the hydroxylation of cyclohexanone, electrochemical reduction of 1,3-cyclohexanedione (B196179), and biotransformation.[2]

Experimental Workflows

The following diagrams illustrate the general workflows for the electrochemical and biological synthesis of this compound.

Detailed Experimental Protocols

This method provides an environmentally friendly route to this compound through the reduction of 1,3-cyclohexanedione.[7]

-

Apparatus: A conventional H-type electrochemical cell with two compartments separated by a G-4 sintered glass frit. Stainless steel (SS-316) electrodes (2 x 3 cm²) are used for both the cathode and anode. A galvanostat is required to maintain a constant current.[4]

-

Reagents:

-

Procedure:

-

Fill both compartments of the H-type cell equally with the 1 M sodium acetate supporting electrolyte.[4]

-

Dissolve the 1,3-cyclohexanedione in a minimal amount of alcohol and place it in the cathodic chamber.[4]

-

Insert the stainless steel electrodes into their respective compartments.

-

Pass a constant current of 1 amp through the electrolyte for 8 hours using a galvanostat.[4]

-

After the reaction is complete, filter the resulting mixture.[4]

-

Concentrate the filtrate by distillation to remove water.[4]

-

Repeatedly extract the residue with diethyl ether.[4]

-

Evaporate the ether layer to isolate the crude product.[4]

-

Purify the product using appropriate chromatographic techniques.[4]

-

This biocatalytic method offers a stereoselective route to optically active this compound.[7]

-

Apparatus: A one-liter round-bottom flask equipped with a magnetic stirrer.

-

Reagents:

-

Procedure:

-

In the round-bottom flask, suspend the Baker's Yeast and glucose in water. Stir the suspension for 30 minutes.[4]

-

Dissolve the 1,3-cyclohexanedione in a minimal amount of absolute ethanol.[4]

-

Pour the ethanolic solution of the substrate into the yeast suspension.[4]

-

Stir the resulting mixture magnetically for a suitable period (monitoring by TLC is recommended to determine completion).[4]

-

Upon completion, filter the reaction mixture.[4]

-

Concentrate the filtrate by distillation.[4]

-

Extract the residue repeatedly with diethyl ether.[4]

-

Evaporate the ether layer to isolate the product.[4]

-

Purify as necessary. This method has been reported to yield optically pure hydroxy ketone with an enantiomeric excess of 93.3%.[7]

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

| Technique | Key Observations |

| Infrared (IR) Spectroscopy | A broad absorption band in the range of 3300-3450 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1710 cm⁻¹ characteristic of the C=O stretching of the ketone.[8] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A resonance around 210 ppm for the carbonyl carbon. A signal around 70 ppm for the carbon bearing the hydroxyl group. Resonances in the 20-40 ppm range for the ring methylene (B1212753) carbons. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns include the loss of water (M-18) and the loss of carbon monoxide (M-28). |

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules.[9] Its derivatives have been explored for potential therapeutic applications, including as anti-inflammatory and analgesic agents.[1] In the field of materials science, it has been investigated as a building block for the synthesis of specific polymers.[1] Furthermore, its role in microbial metabolic pathways makes it a subject of interest in biochemical and enzymatic studies.[2]

Safety Information

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Handling: Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C.[6]

References

- 1. Buy this compound | 823-19-8 [smolecule.com]

- 2. This compound | 823-19-8 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. (S)-3-hydroxycyclohexanone | C6H10O2 | CID 643111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 9. CAS 823-19-8: this compound | CymitQuimica [cymitquimica.com]

A Technical Guide to 3-Hydroxycyclohexanone: CAS Number, Nomenclature, and Properties

This technical guide provides an in-depth overview of 3-Hydroxycyclohexanone, a versatile organic compound with applications in various research and development sectors. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule containing both a ketone and a hydroxyl group on a cyclohexane (B81311) ring.[1][2][3] This structure, specifically a β-hydroxyketone, imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.[1]

The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number, which is 823-19-8 .[1][2][3][4][5] The standard IUPAC name for this compound is 3-hydroxycyclohexan-1-one .[1][2] It is also known by other synonyms, including "Cyclohexanone, 3-hydroxy-".[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 823-19-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3][5] |

| Molecular Weight | 114.14 g/mol | [1][2][6] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [2][3] |

| Boiling Point | 95 °C (at 1 Torr) | [4][5] |

| Melting Point | 95 °C | [2] |

| Density (Predicted) | 1.142 ± 0.06 g/cm³ | [2][4] |

| Solubility | Soluble in polar organic solvents like chloroform (B151607) and methanol. | [2][4][5] |

| pKa (Predicted) | 14.34 ± 0.20 | [4][5] |

| LogP | -0.810 (est) | [4][7] |

| InChI Key | TWEVQGUWCLBRMJ-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | C1CC(CC(=O)C1)O | [2][5] |

Experimental Protocol: Synthesis of this compound via Biotransformation

One eco-friendly method for synthesizing this compound is through the biotransformation of 1,3-cyclohexanedione (B196179) using Baker's Yeast (Saccharomyces cerevisiae). This method can yield an optically pure product.[8]

Objective: To synthesize this compound by the microbial reduction of 1,3-cyclohexanedione.

Materials:

-

1,3-cyclohexanedione

-

Baker's Yeast (immobilized in polyacrylamide gel)

-

Water

-

Magnetic stirrer

-

Reaction vessel

Procedure:

-

Yeast Suspension Preparation: A suspension of Baker's Yeast is prepared in water.

-

Immobilization: The Baker's Yeast is immobilized in a polyacrylamide gel to enhance stability and ease product isolation.[8]

-

Reaction Setup: In a suitable reaction vessel, the immobilized Baker's Yeast is added to a solution of sucrose in water. This provides the necessary coenzymes (NADH) through the metabolic activity of the yeast.[8]

-

Substrate Addition: 1,3-cyclohexanedione is added to the yeast suspension.

-

Incubation: The reaction mixture is stirred magnetically at room temperature for a suitable period to allow for the enzymatic reduction of the dione (B5365651) to the hydroxy ketone.

-

Workup and Characterization: Upon completion of the reaction, the product is isolated from the reaction mixture. The optical rotation of the product can be measured using a polarimeter to determine the enantiomeric excess.[8]

This biotransformation method has been reported to produce optically pure this compound with an enantiomeric excess (ee) of 93.3%.[8]

Nomenclature and Identifier Relationships

The following diagram illustrates the logical relationship between the primary identifiers for this compound.

Caption: Relationship between CAS number, IUPAC name, and synonyms for this compound.

References

- 1. This compound | 823-19-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 823-19-8 [smolecule.com]

- 3. CAS 823-19-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 823-19-8 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 823-19-8 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Hydroxycyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Hydroxycyclohexanone (CAS No: 823-19-8), a versatile organic compound with applications in various synthetic and biological contexts. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the available proton chemical shift data.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H on C-3 (CH-OH) | 4.19 | multiplet |

| Methylene Protons | 2.0 | - |

| Hydroxyl Proton (-OH) | Variable | broad singlet |

Note: The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature.

¹³C NMR Data

The carbon NMR spectrum identifies the different carbon environments within the molecule. The carbonyl carbon is a key diagnostic signal.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (C-1) | 210.61[1] |

| C-2 | Data not available |

| C-3 (CH-OH) | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Note: While a full experimental ¹³C NMR dataset is not publicly available in the cited sources, the carbonyl signal is a key identifier.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights its key functional groups: the hydroxyl (-OH) and carbonyl (C=O) groups.

| Frequency Range (cm⁻¹) | Assignment | Description |

| 3300-3450 | O-H Stretch | Broad signal characteristic of a hydroxyl group involved in hydrogen bonding.[2] |

| ~2931 | C-H Stretch | Absorption from the alkyl C-H bonds in the cyclohexane (B81311) ring. |

| ~1655 | C=O Stretch | Strong absorption characteristic of a ketone carbonyl group within a six-membered ring.[2] |

| 1384-1196 | Fingerprint Region | Various C-C and C-O skeletal vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Ion | Notes |

| 114 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₆H₁₀O₂. |

| 96 | [M-H₂O]⁺ | Result of the loss of a water molecule from the molecular ion.[1] |

| 86 | [M-CO]⁺ | Result of the loss of carbon monoxide from the molecular ion. |

| 43 | [CH₃CO]⁺ | Often the base peak, corresponding to the acetyl fragment. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity and sharp signals.

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

-

-

Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

-

Sample Preparation :

-

Liquid Sample : If this compound is in a liquid state, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid Sample : If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

-

Background Scan : Perform a background scan with the empty salt plates or a pure KBr pellet to record the background spectrum.

-

Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation : The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : Electron Impact (EI) is a common ionization method for this type of molecule.

-

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu) to detect the molecular ion and key fragments.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Common fragments for hydroxy ketones include losses of water and carbon monoxide.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Synthesis of 3-Hydroxycyclohexanone: A Comprehensive Technical Guide

An in-depth exploration of the discovery, history, and synthetic methodologies for a versatile chemical intermediate.

Introduction

3-Hydroxycyclohexanone, a bifunctional organic molecule featuring both a ketone and a hydroxyl group, holds a significant position in the landscape of chemical synthesis. Its discovery in the late 1980s within the context of anaerobic microbial metabolism opened the door to understanding its natural origins and enzymatic transformations.[1] Industrially, it has emerged as a crucial intermediate in the production of resorcinol (B1680541), a widely used commodity chemical.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing various methodologies from classical chemical routes to modern biocatalytic and electrochemical approaches. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, comparative quantitative data, and visual representations of key synthetic pathways.

Historical Perspective and Discovery

The scientific journey of this compound began with investigations into the metabolic pathways of denitrifying Pseudomonas species.[1] Researchers identified this keto-alcohol as a key intermediate in the anaerobic degradation of cyclohexanol, highlighting the role of specific enzymes in its formation and subsequent conversion.[1] This initial discovery in a biological context underscored the natural occurrence of this compound and hinted at the potential for enzymatic synthesis. Concurrently, the pursuit of more efficient and selective routes to resorcinol led industrial chemists to recognize this compound as a pivotal precursor, driving the development of various synthetic strategies.[1]

Synthetic Methodologies

A variety of methods have been developed for the synthesis of this compound, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as desired stereochemistry, scalability, and environmental considerations. The primary synthetic routes are:

-

Hydration of 2-Cyclohexen-1-one (B156087): This method involves the addition of water across the double bond of 2-cyclohexen-1-one.

-

Reduction of 1,3-Cyclohexanedione: This approach utilizes chemical, electrochemical, or biological reducing agents to convert one of the ketone groups of the dione (B5365651) to a hydroxyl group.

-

Catalytic Hydrogenation of Resorcinol: This industrial method involves the partial hydrogenation of resorcinol to yield this compound.

The following sections provide a detailed examination of these key synthetic strategies, including experimental protocols and quantitative data.

Experimental Protocols and Data

Hydration of 2-Cyclohexen-1-one

The hydration of α,β-unsaturated ketones like 2-cyclohexen-1-one to their β-hydroxy counterparts is a synthetically useful transformation. This reaction can be catalyzed by solid acid catalysts.

Experimental Protocol:

A study on the hydration of 2-cyclohexen-1-one utilized the solid acid catalyst Amberlyst-36. The reaction was carried out in a stirred-tank reactor. The reaction mixture, consisting of 2-cyclohexen-1-one and water, was heated with the catalyst. After the reaction, the catalyst was filtered off, and the product, this compound, was isolated from the aqueous solution. The progress of the reaction was monitored by gas chromatography.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Amberlyst-36 | [2] |

| Selectivity | >99% | [2] |

| Activation Energy | Not Specified | [2] |

Table 1: Quantitative data for the hydration of 2-cyclohexen-1-one.

A logical workflow for the synthesis of resorcinol from 2-cyclohexenone via this compound is depicted below.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Hydroxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclohexanone (CAS No. 823-19-8) is a bifunctional organic molecule possessing both a hydroxyl and a ketone group within a six-membered aliphatic ring.[1] This unique β-hydroxy ketone structure imparts a versatile reactivity profile, making it a valuable intermediate in a multitude of synthetic applications.[1][2] It serves as a key building block in the synthesis of more complex organic molecules, including pharmaceuticals and fine chemicals.[3] Notably, its derivatives have been explored for potential therapeutic properties, such as anti-inflammatory effects.[3] this compound is also a known intermediate in the anaerobic microbial degradation of cyclohexanol (B46403), highlighting its relevance in environmental and biological systems.[2][4] This guide provides a comprehensive overview of its stability and chemical reactivity, supported by experimental protocols and data to aid researchers in its effective application.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid or solid, contingent on purity and temperature.[1] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group) enhances its solubility in polar organic solvents.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [2][5] |

| Molecular Weight | 114.14 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 95 °C (at 1 Torr) | [6] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [7] |

| pKa | 14.34 ± 0.20 (Predicted) | [6] |

| LogP | -0.810 (Estimated) | [6] |

| CAS Number | 823-19-8 | [2][5] |

Stability and Storage

General Stability and Recommended Storage

Potential Degradation Pathways

Forced degradation studies, which involve subjecting a compound to more severe conditions than accelerated stability testing (e.g., high heat, humidity, light, and a range of pH), are standard practice in drug development to elucidate potential degradation pathways.[8][9] For this compound, the primary anticipated degradation routes include:

-

Dehydration: Acid- or base-catalyzed elimination of the hydroxyl group is a significant degradation pathway. The dehydration of this compound is particularly facile, leading to the formation of the conjugated enone, 2-cyclohexen-1-one (B156087).[10] This reaction is often driven by the thermodynamic stability of the resulting α,β-unsaturated system.

-

Oxidation: The secondary alcohol group is susceptible to oxidation, which would yield cyclohexane-1,3-dione.[2] This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by incompatible oxidizing agents.

-

Keto-Enol Tautomerism: Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomers. This equilibrium, though typically favoring the keto form, can be catalyzed by acids or bases and may lead to subsequent reactions such as condensation or rearrangement.

-

Aldol Reactions: Under basic conditions, the enolate of this compound can act as a nucleophile, potentially leading to self-condensation products or reactions with other carbonyl-containing impurities.[3]

Reactivity Profile

The dual functionality of this compound dictates its chemical behavior, allowing for selective transformations of either the hydroxyl or the ketone group.

Key Chemical Reactions

The principal reactions of this compound are summarized below:

| Reaction Type | Reagents | Product(s) | Reference(s) |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃), Dehydrogenase enzymes | Cyclohexane-1,3-dione | [2] |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | cis- and trans-Cyclohexane-1,3-diol | [11] |

| Dehydration | Acid catalysts (e.g., H₂SO₄, H₃PO₄), Heat | 2-Cyclohexen-1-one | [10] |

| Substitution | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | 3-Halocyclohexanone derivatives | [2] |

Oxidation

The secondary alcohol in this compound can be readily oxidized to a ketone, yielding cyclohexane-1,3-dione.[2] This transformation is fundamental in both chemical synthesis and biological systems.[2] In laboratory settings, strong oxidizing agents like chromium- or manganese-based reagents are effective.[2] Biologically, specific this compound dehydrogenase enzymes catalyze this oxidation as part of metabolic pathways.[2][4]

Reduction

The carbonyl group is susceptible to reduction by hydride-based reducing agents. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, resulting in cyclohexane-1,3-diol.[11] The stereochemical outcome (formation of cis or trans diols) depends on the reagent and reaction conditions.

Dehydration

The elimination of water from this compound to form 2-cyclohexen-1-one is a common acid-catalyzed reaction.[10] The rate of dehydration for hydroxycyclohexanones follows the order: 3-hydroxy > 4-hydroxy > 2-hydroxy, which is attributed to the stability of the resulting conjugated enone product.[10]

Biological Reactivity: Anaerobic Degradation

This compound is a key intermediate in the anaerobic degradation pathway of cyclohexanol, for instance, by denitrifying bacteria like Alicycliphilus denitrificans.[2][4] In this pathway, cyclohexanol is first oxidized to cyclohexanone. Subsequently, a hydratase enzyme facilitates the formation of this compound from 2-cyclohexenone, which is then oxidized by a dehydrogenase to cyclohexane-1,3-dione.[4]

Anaerobic degradation pathway of cyclohexanol.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound.

Synthesis via Electrochemical Reduction of 1,3-Cyclohexanedione

This protocol describes an eco-friendly synthesis method under galvanostatic (constant current) conditions.[12]

Materials:

-

1,3-Cyclohexanedione

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Stainless Steel (SS-316) electrodes (2 x 3 cm²)

-

H-type electrochemical cell

-

Galvanostat (Constant current source)

-

Magnetic stirrer

Procedure:

-

Prepare an alkaline electrolyte solution by dissolving 1,3-cyclohexanedione in an aqueous solution of NaOH (pH adjusted to 9.0).

-

Assemble the H-type cell with the stainless steel cathode and anode in their respective compartments, separated by a diaphragm.

-

Fill the cell with the electrolyte solution.

-

Begin stirring the solution and pass a constant current of 1.0 A through the cell using the galvanostat.

-

Continue the electrolysis for 8 hours, maintaining the temperature and pH.

-

Upon completion, stop the current and disassemble the cell.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product via column chromatography or distillation as needed.

Workflow for electrochemical synthesis.[12]

Reduction of this compound to Cyclohexane-1,3-diol

This protocol is a general method for the reduction of a ketone to an alcohol using sodium borohydride.[11][13]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound in methanol in a large test tube or Erlenmeyer flask.

-

Cool the solution in an ice-water bath.

-

Carefully and portion-wise, add sodium borohydride to the cooled, stirred solution. (Note: Vigorous bubbling will occur).

-

After the addition is complete and the initial vigorous reaction has subsided, remove the ice bath and stir the mixture at room temperature for 20-30 minutes.

-

Decompose the intermediate borate (B1201080) esters by slowly adding 3 M NaOH solution, followed by deionized water.

-

Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x portions).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude cyclohexane-1,3-diol.

-

The product can be purified further by recrystallization or column chromatography.

Core Reactivity Pathways Visualization

The central reactivity of this compound stems from its two functional groups, allowing for distinct transformations.

Core reactivity pathways of this compound.

Applications

This compound's versatile chemical nature makes it a useful component in several fields:

-

Pharmaceutical Industry: It serves as a precursor for synthesizing derivatives with potential therapeutic activities, such as anti-inflammatory agents.[3]

-

Chemical Synthesis: It is a critical intermediate for producing other organic compounds, including fine chemicals and flavors.[2][3] A significant industrial application is its role as an intermediate in the production of resorcinol.[2]

-

Research: In biological research, it is used as a substrate to study enzyme-catalyzed reactions, particularly those involving dehydrogenases in metabolic pathways.[3]

References

- 1. CAS 823-19-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 823-19-8 | Benchchem [benchchem.com]

- 3. Buy this compound | 823-19-8 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 823-19-8 [chemicalbook.com]

- 7. This compound | 823-19-8 [sigmaaldrich.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. ijrpp.com [ijrpp.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Physical properties of 3-Hydroxycyclohexanone (melting point, boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of 3-Hydroxycyclohexanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 823-19-8) is an organic compound featuring a six-membered cyclohexane (B81311) ring substituted with a ketone functional group at position 1 and a hydroxyl group at position 3.[1][2] Its molecular formula is C₆H₁₀O₂, with a molecular weight of approximately 114.14 g/mol .[1][3][4] This bifunctional β-hydroxyketone structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][5] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (ketone group) significantly influences its physical properties, including its melting point, boiling point, and solubility.[1] Understanding these fundamental properties is critical for its application in synthetic chemistry and materials science.

Physical Properties Data Summary

The key physical and chemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and estimated data from various sources.

| Property | Value | Notes / Conditions | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [3][4][5][6] | |

| Molecular Weight | 114.14 g/mol | [1][3][4][6] | |

| Appearance | Colorless to pale yellow liquid or solid | Dependent on temperature and purity | [2][5] |

| Melting Point | 95 °C | [1][2] | |

| Boiling Point | 226.30 °C | @ 760 mmHg (estimated) | [6] |

| 95 °C | @ 1 Torr | [7][8] | |

| 219.00 °C | Stein & Brown estimation | [2] | |

| Density | ~1.142 g/cm³ | Predicted value | [2][7] |

| Water Solubility | 7.668 x 10⁵ mg/L | @ 25 °C (estimated) | [2][6] |

| Solubility (Organic) | Sparingly soluble in Chloroform (B151607), slightly soluble in Methanol | [7] | |

| LogP (o/w) | -0.41 to -0.81 | Calculated/Estimated | [2][6][7] |

Detailed Analysis of Physical Properties

Melting Point

The reported melting point of this compound is 95 °C.[1][2] The compound's state as a liquid or solid is dependent on ambient temperature and purity.[2][5] The presence of impurities will typically lead to a depression of the melting point and a broadening of the melting range.[9]

Boiling Point

The boiling point of this compound is highly dependent on pressure. At atmospheric pressure (760 mmHg), the estimated boiling point is 226.30 °C.[6] Under vacuum (1 Torr), the boiling point is significantly lower, at 95 °C.[7][8] This substantial difference is characteristic of organic molecules with polar functional groups that can engage in intermolecular hydrogen bonding, which requires significant thermal energy to overcome.

Solubility

The dual functionality of this compound governs its solubility profile. The hydroxyl group enhances its solubility in polar solvents through hydrogen bonding.[5]

-

Aqueous Solubility : It has a high estimated solubility in water of approximately 767 g/L at 25 °C.[2][6]

-

Organic Solubility : It is reported to be sparingly soluble in chloroform and slightly soluble in methanol.[7]

-

Octanol-Water Partition Coefficient (LogP) : The estimated LogP values range from -0.41 to -0.81, indicating that the compound is hydrophilic and preferentially partitions into the aqueous phase over an immiscible organic solvent like octanol.[2][6][7]

Experimental Protocols

The determination of physical properties for a compound like this compound follows standard organic chemistry laboratory procedures.

Melting Point Determination (Capillary Method)

This method provides an accurate melting range and is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

-

Heating bath fluid (mineral oil or silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: Place a small amount of dry, powdered this compound on a clean, dry surface. Invert a capillary tube and press the open end into the powder to collect a small plug of the sample.[10]

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. A packed sample height of 2-3 mm is ideal.

-

Apparatus Setup:

-

Mel-Temp: Place the capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the band is above the level of the heating oil. Center the thermometer in the Thiele tube.

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting range.

-

Measurement: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point. Then, slow the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the range).[10]

Boiling Point Determination (Micro Method)

Apparatus:

-

Small test tube or ignition tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with liquid paraffin)

Procedure:

-

Sample Preparation: Place a small amount of liquid this compound into the ignition tube. Place a capillary tube, sealed end up, into the liquid.[11]

-

Apparatus Setup: Attach the ignition tube to a thermometer. Submerge the setup in a heating bath, ensuring the sample is below the liquid level of the bath.[11]

-

Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out.

-

Measurement: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] Stop heating and allow the bath to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Qualitative Solubility Determination

Apparatus:

-

Several small test tubes

-

Sample of this compound

-

Various solvents (e.g., water, methanol, chloroform, hexane)

Procedure:

-

Sample Preparation: Place a small, measured amount (e.g., 10 mg) of this compound into each test tube.

-

Solvent Addition: Add a small volume (e.g., 0.5 mL) of a solvent to one of the tubes.[12]

-

Observation: Agitate the mixture and observe if the solid dissolves completely.

-

Classification:

-

Soluble: The entire sample dissolves.

-

Slightly/Sparingly Soluble: A portion of the sample dissolves.

-

Insoluble: The sample does not appear to dissolve.

-

-

Repeat: Repeat the process for each test solvent.

Visualization of Experimental Workflow

The logical flow for determining the melting point of this compound is illustrated below.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound | 823-19-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 823-19-8 [smolecule.com]

- 3. (S)-3-hydroxycyclohexanone | C6H10O2 | CID 643111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 823-19-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 823-19-8 [thegoodscentscompany.com]

- 7. This compound | 823-19-8 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. youtube.com [youtube.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Hydroxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Hydroxycyclohexanone, a versatile intermediate in organic synthesis.

Core Molecular Data

This compound is a cyclic ketone and a secondary alcohol with the chemical formula C₆H₁₀O₂.[1][2][3][4] Its structure, featuring both a hydroxyl and a ketone functional group within a six-membered ring, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3][4]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3][5] |

| Molecular Weight | 114.14 g/mol | [1][2][5] |

| IUPAC Name | 3-hydroxycyclohexan-1-one | [1] |

| CAS Number | 823-19-8 | [1][2] |

| Canonical SMILES | C1CC(CC(=O)C1)O | [1] |

| InChI Key | TWEVQGUWCLBRMJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

The synthesis and transformation of this compound can be achieved through various methods, including chemical and biological routes. Below are detailed methodologies for its preparation and subsequent reactions.

Synthesis of this compound from 1,3-Cyclohexanedione (B196179)

A common precursor for the synthesis of this compound is 1,3-cyclohexanedione. Two environmentally friendly methods for this conversion are detailed below.

1. Electrochemical Synthesis

This method utilizes an electro-organic approach for the reduction of 1,3-cyclohexanedione.

-

Apparatus: A conventional H-type electrochemical cell with a stainless steel (SS-316) cathode and a suitable anode.

-

Electrolyte: An alkaline medium (e.g., aqueous solution with adjusted pH).

-

Procedure:

-

Prepare a solution of 1,3-cyclohexanedione in the alkaline electrolyte.

-

Place the solution in the H-type cell.

-

Apply a constant current (galvanostatic conditions) across the electrodes.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., cyclic voltammetry).

-

Upon completion, extract the product from the reaction mixture.

-

Purify the resulting this compound using standard laboratory techniques such as column chromatography.[3]

-

2. Biotransformation using Immobilized Baker's Yeast

This protocol employs a biocatalyst for the stereoselective reduction of 1,3-cyclohexanedione.

-

Biocatalyst: Baker's Yeast (Saccharomyces cerevisiae) immobilized in a suitable matrix (e.g., polyacrylamide gel).

-

Reaction Medium: A suitable buffer solution containing the substrate, 1,3-cyclohexanedione, and a coenzyme source if necessary (though intact yeast cells can often regenerate the necessary coenzymes).

-

Procedure:

-

Prepare the immobilized Baker's Yeast catalyst.

-

Suspend the catalyst in the reaction medium containing 1,3-cyclohexanedione.

-

Incubate the mixture under controlled temperature and agitation.

-

Monitor the conversion of the substrate to this compound.

-

After the reaction, separate the immobilized yeast from the solution.

-

Extract the product from the aqueous medium.

-

Purify the this compound. This method has been reported to yield optically pure hydroxy ketone.[3]

-

Oxidation of this compound to Cyclohexane-1,3-dione

The hydroxyl group of this compound can be oxidized to yield cyclohexane-1,3-dione.

-

Oxidizing Agent: A suitable oxidizing agent for secondary alcohols, such as chromic acid (Jones reagent) or a milder reagent like pyridinium (B92312) chlorochromate (PCC).

-

Solvent: A suitable organic solvent, such as acetone (B3395972) for Jones oxidation or dichloromethane (B109758) for PCC oxidation.

-

Procedure (General):

-

Dissolve this compound in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution.

-

Allow the reaction to proceed until completion, monitoring by techniques like thin-layer chromatography (TLC).

-

Quench the reaction appropriately (e.g., with isopropanol (B130326) for Jones oxidation).

-

Perform a work-up to isolate the crude product.

-

Purify the cyclohexane-1,3-dione by recrystallization or column chromatography.

-

Synthesis and Transformation Pathways

The following diagram illustrates the key synthetic routes to this compound from a common precursor and a subsequent transformation.

Caption: Synthetic pathways to this compound and its subsequent oxidation.

References

An In-depth Technical Guide on the Biological Activity of 3-Hydroxycyclohexanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclohexanone and its derivatives represent a class of organic compounds with a versatile scaffold that has garnered significant interest in medicinal chemistry. The presence of both a hydroxyl and a ketone functional group within a six-membered ring allows for a wide range of chemical modifications, leading to a diverse array of biological activities. These derivatives have shown promise as antibacterial, antifungal, anti-inflammatory, and anticancer agents. This guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Synthesis of Bioactive this compound Derivatives

The synthesis of this compound derivatives often serves as a crucial starting point for exploring their therapeutic potential. Various synthetic strategies have been developed to access this core structure and its analogs.

General Synthetic Approaches

Several methods are employed for the synthesis of the this compound scaffold, including:

-

Electrochemical Synthesis: This eco-friendly approach utilizes the electro-organic reduction of 1,3-cyclohexanedione (B196179) using stainless steel electrodes in an alkaline medium under galvanostatic (constant current) conditions. This method offers a green alternative to traditional chemical reductions.

-

Biotransformation: The use of microorganisms, such as Baker's Yeast (Saccharomyces cerevisiae), provides a stereoselective route to optically pure this compound derivatives. The enzymes within the yeast, particularly dehydrogenases, catalyze the reduction of a carbonyl group in the precursor molecule. Immobilized yeast can be used for easier separation and reuse.

-

Robinson Annulation: This powerful ring-forming reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation.[1][2] This method is highly versatile for creating substituted cyclohexenone rings, which can be further modified to yield this compound derivatives.[1][2]

Experimental Protocol: Microwave-Assisted Robinson Annulation

This protocol describes a solvent-free synthesis of cyclohexenone derivatives, which are precursors to this compound derivatives, using microwave irradiation.

Materials:

-

1,3-Diaryl-2-propen-1-ones (chalcones)

-

Ethyl acetoacetate (B1235776)

-

Potassium carbonate

-

Mortar and pestle

-

50 mL beaker

-

Microwave oven (household or laboratory grade)

Procedure:

-

Grind 1,3-diaryl-2-propen-1-one (0.01 mol), potassium carbonate (0.04 mol), and ethyl acetoacetate (0.02 mol) in a mortar using a pestle to ensure uniform mixing and the formation of a paste.

-

Transfer the resulting paste to a 50 mL beaker.

-

Place the beaker inside a microwave oven and irradiate at 160W for 2-5 minutes.

-

Monitor the reaction progress (e.g., by thin-layer chromatography).

-

After completion, the product can be purified by appropriate methods, such as recrystallization.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a range of biological activities. The following sections summarize the key findings and present available quantitative data.

Anticancer Activity

Several studies have investigated the potential of cyclohexanone (B45756) derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Cyclohexenone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 7.83 | |

| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 89.39 | |

| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-2-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 90.00 | |

| Ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 110.81 | |

| Ethyl 3-(2-hydroxy-6-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 127.35 |

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Naphthyl Cyclohexanone Derivatives

| Compound No. | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| 1a | >200 | >200 | >200 | >200 | >200 | [3] |

| 1b | >200 | >200 | >200 | >200 | >200 | [3] |

| 2a | 100 | 100 | 50 | 50 | 100 | [3] |

| 2b | 50 | 50 | 25 | 25 | 50 | [3] |

| 3a | 100 | 100 | 50 | 50 | 100 | [3] |

| 3b | 50 | 50 | 25 | 25 | 50 | [3] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain diarylidenecyclohexanone derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade.[4]

Table 3: Anti-inflammatory Activity of Diarylidenecyclohexanone (DAC) Derivatives

| Compound | 5-LOX Inhibition IC50 (µM) | COX-2/mPGES1 Inhibition IC50 (µM) | Reference |

| Ic | - | 6.7 ± 0.19 | [4] |

| Ie | 1.4 ± 0.1 | - | [4] |

| Ig | 1.5 ± 0.13 | - | [4] |

| IIc | 1.8 ± 0.12 | 7.5 ± 0.4 | [4] |

| Zileuton (Standard) | 1.2 ± 0.11 | - | [4] |

| Licofelone (Standard) | - | 5.4 ± 0.02 | [4] |

Experimental Protocols for Biological Assays

Standardized protocols are essential for the reproducible evaluation of the biological activity of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6][7][8]

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations and incubate for a specified period (e.g., 48 hours).[5]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[6]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[5][8]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[7] The reference wavelength should be greater than 650 nm.[7]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

This compound derivative stock solution

-

Standard antibiotic (positive control)

-

Solvent control (e.g., DMSO)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. The NF-κB and MAPK signaling pathways are two key cascades often implicated in the activities of these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in regulating cell proliferation, differentiation, and apoptosis.

Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.

Conclusion and Future Directions

This compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. The synthetic versatility of the cyclohexanone scaffold allows for the generation of diverse libraries of compounds for biological screening. While the existing data on anticancer, antimicrobial, and anti-inflammatory activities are encouraging, further research is needed to fully elucidate the structure-activity relationships and to optimize the lead compounds for improved potency and selectivity.

Future studies should focus on:

-

Synthesizing and screening a wider range of this compound derivatives to identify more potent and specific inhibitors.

-

Conducting in-depth mechanistic studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

-

Evaluating the in vivo efficacy and safety of the most promising derivatives in relevant animal models of disease.

The continued exploration of this compound derivatives holds significant potential for the discovery and development of novel therapeutics for a variety of human diseases.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. atcc.org [atcc.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

The Role of 3-Hydroxycyclohexanone in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclohexanone is a pivotal intermediate in the anaerobic metabolic pathways of alicyclic compounds, particularly in the degradation of cyclohexanol (B46403) by denitrifying bacteria. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the enzymatic reactions, relevant experimental protocols, and available quantitative data. The guide also explores the broader implications of this pathway in bioremediation and as a source of novel biocatalysts for chemical synthesis. Furthermore, it touches upon the potential of this compound derivatives in drug development, specifically in the context of their anti-inflammatory properties.

Introduction

The microbial metabolism of alicyclic hydrocarbons, such as cyclohexane (B81311) and its derivatives, is a critical component of biogeochemical cycles and has significant potential for bioremediation of contaminated environments. While aerobic degradation pathways have been extensively studied, anaerobic routes are less understood. Under anoxic conditions, denitrifying bacteria, such as certain species of Pseudomonas and Alicycliphilus, have evolved a unique metabolic pathway to utilize cyclohexanol as a sole carbon and energy source. A key intermediate in this pathway is this compound. Understanding the enzymatic transformations involving this molecule provides insights into novel biochemical reactions and presents opportunities for biotechnological applications.

The Anaerobic Cyclohexanol Degradation Pathway

The anaerobic degradation of cyclohexanol to central metabolites proceeds through a series of enzymatic oxidation, hydration, and ring-cleavage reactions. This compound is formed and subsequently consumed in this pathway.

The established pathway in denitrifying Pseudomonas species is as follows:

-

Cyclohexanol is oxidized to Cyclohexanone (B45756) .

-

Cyclohexanone is dehydrogenated to 2-Cyclohexenone .

-

2-Cyclohexenone is hydrated to form This compound .

-

This compound is oxidized to 1,3-Cyclohexanedione .

-

1,3-Cyclohexanedione undergoes hydrolytic ring cleavage to yield 5-Oxocaproic acid .

-

5-Oxocaproic acid is then further metabolized to enter central metabolic pathways.

Visualization of the Pathway

Key Enzymes in this compound Metabolism

The conversion of this compound is catalyzed by a specific dehydrogenase, which is part of a larger enzymatic cascade.

2-Cyclohexenone Hydratase

-

Reaction: Catalyzes the hydration of 2-cyclohexenone to this compound.

-

Significance: This step introduces the hydroxyl group that is crucial for the subsequent oxidation.

This compound Dehydrogenase (EC 1.1.99.26)

-

Reaction: Catalyzes the oxidation of this compound to cyclohexane-1,3-dione, using an acceptor molecule.[1][2]

-

Systematic Name: this compound:acceptor 1-oxidoreductase.[2]

-

Substrates: this compound, acceptor.[2]

-

Products: Cyclohexane-1,3-dione, reduced acceptor.[2]

-

Cofactors: The specific electron acceptor in vivo is not fully elucidated but artificial electron acceptors like 2,6-dichloroindophenol (B1210591) and methylene (B1212753) blue can be used in vitro.

1,3-Cyclohexanedione Hydrolase (EC 3.7.1.10)

-

Reaction: Catalyzes the hydrolytic cleavage of the carbon-carbon bond in cyclohexane-1,3-dione to form 5-oxohexanoate (B1238966) (5-oxocaproic acid).

-

Systematic Name: cyclohexane-1,3-dione acylhydrolase (decyclizing).

Quantitative Data

Detailed kinetic data for the enzymes in the anaerobic cyclohexanol degradation pathway is not extensively available in the public domain. The following table summarizes the available information and indicates where data is currently lacking.

| Enzyme | Organism | Substrate | Km | Vmax | kcat | kcat/Km | Reference |

| This compound Dehydrogenase | Pseudomonas sp. | This compound | Data not available | Data not available | Data not available | Data not available | [3] |

| 2-Cyclohexenone Hydratase | Pseudomonas sp. | 2-Cyclohexenone | Data not available | Data not available | Data not available | Data not available | [3] |

| 1,3-Cyclohexanedione Hydrolase | Pseudomonas sp. | 1,3-Cyclohexanedione | Data not available | Data not available | Data not available | Data not available | [3] |

Experimental Protocols

General Workflow for Enzyme Characterization

Protocol: Assay for this compound Dehydrogenase

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Principle: The activity of this compound dehydrogenase can be monitored by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

Reagents:

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

This compound solution (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)

-

Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer and DCPIP solution.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Add the enzyme preparation to the cuvette and mix.

-

Initiate the reaction by adding the this compound solution.

-

Immediately monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for oxidized DCPIP) using a spectrophotometer.

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

Role in Drug Development

While this compound itself is not a therapeutic agent, its derivatives have garnered interest in drug development. Some derivatives have been reported to possess anti-inflammatory and analgesic properties.[4] The cyclohexanone core provides a scaffold that can be chemically modified to explore structure-activity relationships (SAR) for various biological targets. Further research is needed to identify the specific molecular targets and mechanisms of action of these derivatives.

Conclusion

This compound is a crucial, albeit transient, intermediate in the anaerobic degradation of cyclohexanol by denitrifying bacteria. The enzymes responsible for its formation and conversion represent novel biocatalysts with potential applications in bioremediation and organic synthesis. While the overall metabolic pathway has been elucidated, a significant gap remains in the detailed characterization of the involved enzymes, particularly concerning their kinetic properties and regulatory mechanisms. Further research, including detailed enzymology and structural biology studies, is essential to fully harness the biotechnological potential of this metabolic pathway. The exploration of this compound derivatives as potential anti-inflammatory agents also presents a promising avenue for drug discovery.

References

- 1. Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme reactions involved in anaerobic cyclohexanol metabolism by a denitrifying Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Thermochemical Data for 3-Hydroxycyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclohexanone (CAS No. 823-19-8) is a bifunctional organic molecule featuring a ketone and a hydroxyl group on a cyclohexane (B81311) ring. This structure imparts unique chemical properties, making it a valuable intermediate in various synthetic and biological processes.[1] Its utility spans from being a key precursor in the industrial synthesis of resorcinol (B1680541) to its involvement in microbial metabolic pathways.[1] Understanding the thermochemical properties of this compound is crucial for optimizing reaction conditions, ensuring process safety, and for computational modeling of its behavior.

This technical guide provides a summary of the available physical properties of this compound, outlines the experimental protocols for determining its thermochemical data, and presents a key enzymatic pathway involving this molecule. Due to a lack of specific experimental thermochemical data such as enthalpy of formation, entropy, and heat capacity in the current literature, this guide also details the standard methodologies used to obtain such values.

Data Presentation: Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 95 °C | |

| Boiling Point | 95 °C at 1 Torr | |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) |

Table 1: Physical Properties of this compound

Experimental Protocols for Thermochemical Data Determination

The following sections describe standard experimental methodologies that can be employed to determine the key thermochemical properties of this compound.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining heat capacity and the enthalpy of phase transitions, such as melting (fusion).

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-15 mg of high-purity this compound into a hermetically sealed DSC pan.[2] An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.[2]

-

Thermal Cycling: Subject the sample to a heat/cool/heat cycle to erase its thermal history. A typical cycle might involve heating from -20°C to 60°C at a rate of 20°C/min, followed by cooling and reheating at the same rate.[2]

-

Data Acquisition: During the final heating ramp, record the differential heat flow to the sample.

-

Data Analysis: The heat capacity (Cp) can be determined from the heat flow signal. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak on the DSC thermogram.[2] The entropy of fusion (ΔSfus) can then be calculated using the equation ΔSfus = ΔHfus / Tm, where Tm is the melting temperature in Kelvin.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is a standard method for determining the heat of combustion of a substance. From this value, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet (typically around 1 gram) of this compound is placed in a sample cup within a high-pressure stainless steel vessel known as a "bomb".[3] A fuse wire is positioned to be in contact with the sample.[4]

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25 atm.[4]

-

Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the fuse wire ignition. The standard enthalpy of formation can then be derived from the standard enthalpy of combustion.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in a tared TGA crucible.[5]

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or oxidative air) is established with a constant purge gas flow.

-

Heating Program: The sample is heated according to a predefined temperature program, typically a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) reveals the temperatures at which mass loss occurs, indicating decomposition or evaporation. The derivative of the TGA curve can be used to identify the temperatures of maximum mass loss rate.

Electrochemical Synthesis of this compound

One established method for the synthesis of this compound is through the electrochemical reduction of 1,3-cyclohexanedione (B196179).[6][7]

Experimental Protocol:

-

Electrolytic Cell Setup: A conventional H-type electrolytic cell with two limbs separated by a G-4 sintered glass frit is used.[6] Stainless steel (SS-316) electrodes (e.g., 2 x 3 cm²) serve as both the cathode and anode.[6]

-

Electrolyte and Reactant Preparation: A 1M solution of sodium acetate (B1210297) is used as the supporting electrolyte, with 250 ml placed in each limb of the cell.[6] 1,3-cyclohexanedione (4.4850 g) is dissolved in a suitable alcohol and placed in the cathodic chamber.[6] The pH of the catholyte is adjusted to 9.0.[6][7]

-

Electrolysis: A constant current of 1 amp is passed through the cell for 8 hours using a galvanostat.[6]

-

Workup and Product Isolation: After the reaction, the resulting mixture is filtered. Water is removed by distillation to concentrate the solution. The residue is then repeatedly extracted with diethyl ether. The combined ether layers are evaporated to yield the crude product.

-

Purification and Characterization: The product is purified using chromatographic techniques and characterized by spectroscopic methods such as IR, NMR, and Mass Spectrometry.[6]

Visualization of a Key Biological Pathway

This compound is an intermediate in the microbial metabolism of cyclic compounds. A key reaction is its oxidation to cyclohexane-1,3-dione, catalyzed by this compound dehydrogenase.[1]

Caption: Enzymatic oxidation of this compound.

Conclusion

This technical guide has summarized the currently available physical data for this compound and has detailed the standard experimental protocols necessary for the determination of its crucial thermochemical properties. While a comprehensive set of experimental thermochemical data is yet to be published, the methodologies outlined herein provide a clear pathway for researchers to obtain this valuable information. The included synthesis protocol and the visualization of a key enzymatic reaction further contribute to a more complete understanding of this important chemical intermediate. The data and protocols presented are intended to support further research and development in fields where this compound plays a significant role.

References

Methodological & Application

Synthesis of 3-Hydroxycyclohexanone from 1,3-Cyclohexanedione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals